molecular formula C10H7NO3S B6386246 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid CAS No. 1261954-94-2

2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid

Cat. No.: B6386246
CAS No.: 1261954-94-2
M. Wt: 221.23 g/mol
InChI Key: WMFYCJNTAXAWRB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid is a heterocyclic compound that features a thiophene ring attached to an isonicotinic acid framework. This compound is of significant interest due to its potential applications in medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and thiophene groups in its structure imparts unique chemical properties that make it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid typically involves the functionalization of isonicotinic acid derivatives with thiophene moieties. One common method includes the condensation reaction between 3-thiophenecarboxaldehyde and isonicotinic acid hydrazide, followed by oxidation to introduce the hydroxyl group at the 2-position. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the isonicotinic acid moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, hydroxylated isonicotinic acids, and their corresponding amines or alcohols.

Scientific Research Applications

2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular signaling pathways, inducing apoptosis in cancer cells or inhibiting inflammatory responses.

Comparison with Similar Compounds

    2-Hydroxyisonicotinic acid: Lacks the thiophene ring, resulting in different chemical properties and applications.

    5-(Thiophen-3-YL)isonicotinic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with distinct chemical behavior.

Uniqueness: 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid is unique due to the combination of hydroxyl and thiophene groups, which imparts enhanced reactivity and a broader range of applications compared to its analogs.

Properties

IUPAC Name

2-oxo-5-thiophen-3-yl-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9-3-7(10(13)14)8(4-11-9)6-1-2-15-5-6/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYCJNTAXAWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686910
Record name 2-Oxo-5-(thiophen-3-yl)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-94-2
Record name 2-Oxo-5-(thiophen-3-yl)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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